4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate
Description
Properties
IUPAC Name |
(4-fluorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO3/c17-14-2-1-3-15(18)13(14)10-22-20-9-8-16(21)23-12-6-4-11(19)5-7-12/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITILSOIRMQQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)OC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175094 | |
| Record name | 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338404-22-1 | |
| Record name | 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338404-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl 3-[[(2,6-dichlorophenyl)methoxy]imino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate (CAS No. 338404-22-1) is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a fluorophenyl group and a dichlorobenzyl moiety, suggests possible interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C16H12Cl2FNO3
- Molecular Weight : 356.18 g/mol
- Structural Characteristics : The compound features a propanoate ester linked to a fluorophenyl group and an imino ether derived from 2,6-dichlorobenzyl alcohol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Binding : Its structural components suggest that it could bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antifungal Activity
Recent studies have indicated that derivatives of similar structures exhibit antifungal properties. For instance, compounds with similar moieties have shown effective inhibition against various phytopathogenic fungi such as Cytospora and Colletotrichum species. The IC50 values for these compounds ranged from 11.91 to 16.98 µg/mL, indicating moderate to strong antifungal activity .
Antitumor Activity
Research into related compounds has revealed promising antitumor activities. Compounds featuring the fluorophenyl group have been noted for their ability to inhibit cancer cell growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of apoptotic pathways .
Study on Antifungal Efficacy
A study conducted by Liu et al. (2013) evaluated the antifungal efficacy of various pyrazole derivatives closely related to our compound of interest. The results showed that certain derivatives displayed significant antifungal activity against multiple strains of fungi, suggesting that modifications similar to those in this compound could yield compounds with enhanced antifungal properties .
| Compound | Target Fungi | IC50 (µg/mL) |
|---|---|---|
| Compound A | Cytospora sp. | 11.91 |
| Compound B | C. gloeosporioides | 14.92 |
| Compound C | A. solani | 16.98 |
Antitumor Studies
In another investigation focused on antitumor properties, derivatives similar to this compound were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations correlating with the structural modifications present in the compound .
Scientific Research Applications
Medicinal Chemistry
4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate is being explored as a potential therapeutic agent due to its unique structure that may interact with biological targets:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The oxime group may facilitate interactions with enzymes involved in cancer metabolism .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research indicates that related oxime derivatives have shown efficacy against bacterial strains, making this compound a candidate for further investigation in antibiotic development .
Chemical Synthesis
The compound serves as an important building block in organic synthesis:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and oxidations. The dichlorobenzyl group can participate in various chemical transformations, expanding its utility in synthetic organic chemistry.
- Reactivity Studies : The oxime functionality allows for diverse chemical reactions, including reduction and substitution processes. This versatility makes it valuable for chemists looking to create novel compounds with specific properties.
Industrial Applications
In addition to its research applications, this compound may find uses in industrial settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate becomes evident when compared to analogs. Below is a detailed analysis against the closely related compound (3E)-3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-propanone (CAS: 478047-02-8) .
Structural and Physicochemical Comparison
Key Differences and Implications
Functional Groups :
- The target compound is an ester , which may confer higher hydrolytic susceptibility compared to the ketone in the analog . Esters are prone to enzymatic cleavage (e.g., by esterases), impacting bioavailability.
- The analog’s ketone group could enhance stability under acidic conditions but reduce reactivity toward nucleophiles.
Substituent Patterns :
- The 2,6-dichlorobenzyl group in both compounds suggests steric hindrance and electron-withdrawing effects. However, the analog’s additional 2,4-dichlorobenzyl-oxy phenyl group introduces a more complex substitution pattern, likely increasing lipophilicity (logP) and molecular weight .
Stereochemistry: The Z-configuration in the target compound vs. the E-configuration in the analog alters the spatial orientation of the imino group. This difference could affect intermolecular interactions (e.g., hydrogen bonding or π-π stacking) in biological systems .
Molecular Weight and Complexity :
- The analog’s higher molecular weight (497.2 g/mol vs. 354.9 g/mol) and additional chlorine atoms may limit membrane permeability or solubility compared to the target compound.
Q & A
What are the key synthetic challenges in preparing 4-Fluorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate, and how can reaction conditions be optimized?
Level : Basic
Answer :
The synthesis involves coupling the 2,6-dichlorobenzyloxyimino moiety with a fluorophenyl propanoate backbone. A major challenge is the insolubility of intermediates in non-polar solvents like dichloromethane, which complicates oxidation or condensation steps . Optimization strategies include:
- Solvent modification : Using mixed solvents (e.g., dichloromethane with polar co-solvents like DMF) to enhance solubility.
- Temperature control : Maintaining low temperatures (0–5°C) during imine formation to prevent decomposition.
- Catalyst selection : Employing coupling agents such as DCC (dicyclohexylcarbodiimide) for esterification steps.
Table 1 : Reaction Optimization Example
| Step | Original Protocol (Issue) | Optimized Protocol (Solution) | Yield Improvement |
|---|---|---|---|
| Final oxidation | Insolubility in CH₂Cl₂ | CH₂Cl₂:DMF (9:1) | 41% → 65% |
How can spectroscopic techniques confirm the structural integrity of this compound?
Level : Basic
Answer :
- NMR : The ¹H NMR spectrum should exhibit distinct signals for the fluorophenyl aromatic protons (δ 7.2–7.5 ppm) and the dichlorobenzyl group (δ 5.3 ppm for the -OCH₂- bridge). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with an error <5 ppm. For example, a calculated m/z of 402.02 (C₁₆H₁₁Cl₂FNO₃) aligns with observed data .
- HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .
What analytical methods are recommended for detecting impurities in this compound?
Level : Advanced
Answer :
Impurities often arise from incomplete coupling or hydrolysis byproducts. Key methods include:
- HPLC-UV/HRMS : Using reverse-phase chromatography with a mobile phase of 0.1% formic acid in acetonitrile/water to separate impurities. HRMS identifies structural analogs (e.g., dichlorobenzyl hydrolysis products) .
- TLC monitoring : Pre-screening reaction progress with silica plates (ethyl acetate/hexane, 3:7) to detect unreacted intermediates.
- Reference standards : Comparing retention times and spectra with certified impurities (e.g., nitrated byproducts) .
How does the 2,6-dichlorobenzyl group influence physicochemical properties?
Level : Basic
Answer :
The 2,6-dichlorobenzyl group enhances:
- Lipophilicity : LogP increases by ~2 units compared to non-halogenated analogs, improving membrane permeability .
- Metabolic stability : Resistance to cytochrome P450-mediated oxidation due to electron-withdrawing chlorine atoms.
- Crystallinity : Higher melting points (e.g., 263–265°C for related compounds) due to halogen-driven π-stacking .
Table 2 : Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | 1.4 g/cm³ | |
| Boiling Point | 555.1°C | |
| LogP | ~3.8 (predicted) | Calculated |
How can discrepancies in biological activity data across studies be resolved?
Level : Advanced
Answer :
Contradictions often stem from assay variability or compound stability issues. Mitigation strategies:
- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for kinase studies) and control for batch-to-batch compound degradation .
- Stability profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to assess hydrolytic degradation via LC-MS .
- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets.
What computational approaches predict binding affinity to putative targets?
Level : Advanced
Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., G protein-coupled receptor kinases). The dichlorobenzyl group often occupies hydrophobic pockets .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model).
- QSAR modeling : Correlate structural descriptors (e.g., Cl substituent positions) with activity data from analogs .
How can hydrolytic stability of the oxyimino propanoate ester be evaluated?
Level : Advanced
Answer :
- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester hydrolysis via:
- Activation energy calculation : Use Arrhenius plots from data at 25°C, 37°C, and 50°C to predict shelf life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
